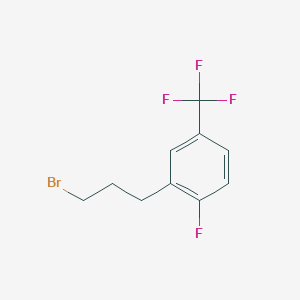![molecular formula C8H15N B13539614 (S)-Bicyclo[2.2.2]octan-2-amine](/img/structure/B13539614.png)
(S)-Bicyclo[2.2.2]octan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Bicyclo[222]octan-2-amine is a bicyclic amine compound with a unique structure that includes a bicyclo[222]octane framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Bicyclo[2.2.2]octan-2-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reduction of bicyclo[2.2.2]octan-2-one using a chiral reducing agent. Another approach is the amination of bicyclo[2.2.2]octan-2-ol using a chiral amine source.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes or enzymatic methods to achieve high yields and enantiomeric purity. The choice of method depends on the desired scale and cost considerations.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Bicyclo[2.2.2]octan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include substituted bicyclo[2.2.2]octan-2-amines, imines, and nitriles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-Bicyclo[2.2.2]octan-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of (S)-Bicyclo[2.2.2]octan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets. The amine group can participate in hydrogen bonding and other interactions that contribute to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: A bicyclic amine with similar structural features but different chemical properties and applications.
(2S,3R)-2-Methyl-1-azabicyclo[2.2.2]octan-3-amine:
Uniqueness
(S)-Bicyclo[2.2.2]octan-2-amine is unique due to its specific stereochemistry and the presence of the amine group, which allows for a wide range of chemical modifications and applications. Its rigid bicyclic structure also provides advantages in terms of stability and binding interactions with molecular targets.
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
(2S)-bicyclo[2.2.2]octan-2-amine |
InChI |
InChI=1S/C8H15N/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5,9H2/t6?,7?,8-/m0/s1 |
Clé InChI |
MCLJDHWIDXKUBS-RRQHEKLDSA-N |
SMILES isomérique |
C1CC2CCC1C[C@@H]2N |
SMILES canonique |
C1CC2CCC1CC2N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3,4-(methylenedioxy)benzyl]hydroxylamine](/img/structure/B13539547.png)
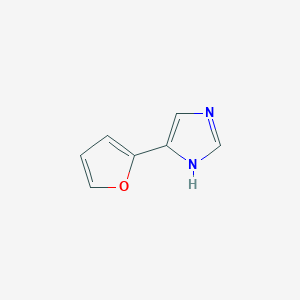
![(4-Chlorophenyl)[2-fluoro-3-(trifluoromethyl)phenyl]methanaminehydrochloride](/img/structure/B13539554.png)

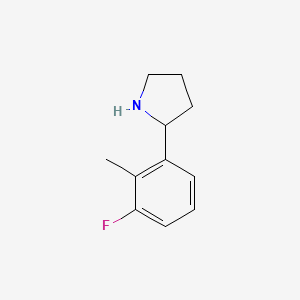

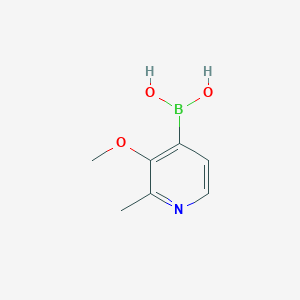
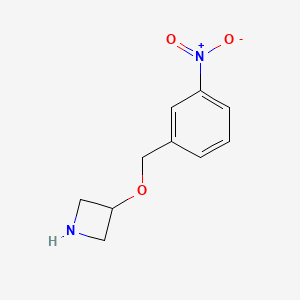
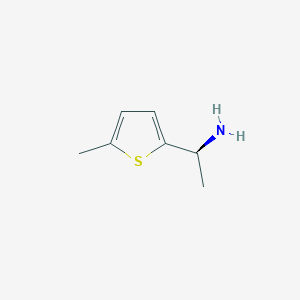
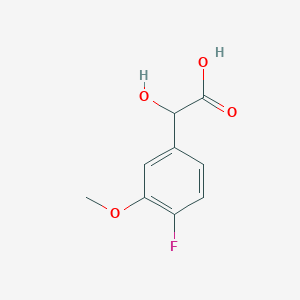
![6-Bromo-2-chloro-1-cyclopropyl-4-fluoro-1H-benzo[d]imidazole](/img/structure/B13539601.png)
